molecular formula C13H15BrN4O2 B13920926 N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Cat. No.: B13920926
M. Wt: 339.19 g/mol
InChI Key: YMSYWUGFNWDZFW-UHFFFAOYSA-N
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Description

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a pyrazolo[4,3-c]pyridine derivative characterized by a bromine atom at the 3-position of the heterocyclic core, a tetrahydropyran (THP) group at the 1-position, and an acetamide moiety at the 6-position. The THP group enhances solubility and metabolic stability, while the acetamide group may contribute to hydrogen-bonding interactions in biological systems. The bromine substituent likely increases molecular weight and polarizability compared to smaller halogens or alkyl groups, influencing reactivity and binding affinity .

Properties

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.19 g/mol

IUPAC Name

N-[3-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-6-yl]acetamide

InChI

InChI=1S/C13H15BrN4O2/c1-8(19)16-11-6-10-9(7-15-11)13(14)17-18(10)12-4-2-3-5-20-12/h6-7,12H,2-5H2,1H3,(H,15,16,19)

InChI Key

YMSYWUGFNWDZFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2Br)C3CCCCO3

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods with Reaction Conditions

Step Reaction Description Reagents and Conditions Notes
1 Formation of pyrazolo[4,3-c]pyridine core Condensation of aminopyrazole with 2-cyanopyridine derivatives; acidic/basic catalysis Temperature: 80–120°C; solvent: ethanol or DMF; reaction time: 6–12 hours
2 Introduction of tetrahydropyran substituent Nucleophilic substitution using tetrahydropyran-2-yl halide or alcohol derivative Base: K2CO3 or NaH; solvent: DMF or DMSO; temperature: 50–80°C
3 Bromination at 3-position Electrophilic bromination with N-bromosuccinimide (NBS) Solvent: dichloromethane; temperature: 0–25°C; reaction time: 1–3 hours
4 Acetylation to form acetamide Reaction with acetic anhydride or acetyl chloride Solvent: dichloromethane or pyridine; temperature: 0–25°C; reaction time: 1–2 hours

This sequence can be optimized depending on the scale and available reagents, with purification steps such as recrystallization or chromatography employed after each step to isolate intermediates and final product.

Purity and Characterization

  • The final compound is typically obtained with a purity of ≥97%, as verified by chromatographic and spectroscopic methods.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm molecular structure and substitution pattern.
  • Molecular formula: C13H15N4O2Br; Molecular weight: 339.19 g/mol.

Comparative Analysis with Related Compounds

Compound Name Key Structural Features Notable Differences Potential Applications
N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide Brominated pyrazolo[4,3-c]pyridine with tetrahydropyran and acetamide Bromine at 3-position; tetrahydropyran at 1-position Medicinal chemistry lead, potential enzyme inhibitors
1-(5-Bromo-pyrazolo[4,3-c]pyridin-6-yl)-N-methylacetamide Bromine at 5-position; N-methyl acetamide Different bromine position, methyl substitution on acetamide Anti-inflammatory activity exploration
N-(5-fluoro-pyrazolo[4,3-c]pyridin-6-yl)acetamide Fluorine substitution instead of bromine Halogen substitution impacts bioactivity Anti-cancer properties investigation
1-(tetrahydro-pyran-2-yl)-pyrazolo[4,3-c]pyridine Lacks halogen substitution No bromine, only tetrahydropyran substituent Neuroprotective effects studies

This comparison highlights the unique combination of substituents in this compound that may influence its solubility, bioavailability, and biological activity.

Research Findings and Applications

  • The compound's bromine atom allows for further functionalization via nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate for synthesizing derivatives.
  • Its pyrazolo[4,3-c]pyridine core is known to interact with biological targets such as Toll-like receptors (TLRs), which are implicated in immune response regulation. This suggests potential applications in immunomodulatory drug design.
  • Studies involving binding affinity assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and molecular docking simulations have been proposed to explore its mechanism of action and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromo group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a chemical compound featuring a pyrazolo[4,3-c]pyridine core, a heterocyclic structure with potential biological activities. The presence of a bromine atom and a tetrahydropyran group contributes to its unique properties.

Molecular Formula: C13H15BrN4O2C_{13}H_{15}BrN_4O_2
Molecular Weight: 339.19 g/mol

Potential Applications in Medicinal Chemistry

This compound is considered an interesting subject of study in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, and its unique structure could be useful in designing inhibitors for specific biological targets.

Reactivity

The reactivity of this compound can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the acetamide moiety can undergo hydrolysis or acylation reactions. The compound may also engage in various coupling reactions typical of pyrazole derivatives, which are often explored in the synthesis of more complex molecules.

Features Enhancing its Potential

Mechanism of Action

The mechanism of action of N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide and its closest analogs:

Property 3-Bromo Derivative (Target) 3-Chloro Analog 3-Methyl Analog
Substituent Br Cl CH₃
CAS Number Not provided in evidence 2708286-43-3 2741218-25-5
Molecular Formula C₁₃H₁₅N₄O₂Br (inferred) C₁₃H₁₅N₄O₂Cl C₁₄H₁₈N₄O₂
Molecular Weight ~339.24 g/mol (calculated) 294.74 g/mol 290.32 g/mol
Purity Not specified ≥97% Not explicitly stated
Availability Likely specialized synthesis 1 g (Aladdin Scientific) 100 mg, 250 mg, 500 mg (commercial)

Structural and Electronic Effects

  • Halogen vs. Alkyl Substituents : The bromine atom (van der Waals radius: 1.85 Å) introduces greater steric bulk and polarizability compared to chlorine (1.75 Å) and methyl (2.0 Å for C) . This may enhance π-stacking interactions or alter binding pocket accessibility in biological targets.

Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • Metabolic Stability : The THP group may shield the compound from oxidative metabolism, a feature retained across all analogs .

Biological Activity

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C13H15N4O2Br
  • Molecular Weight : 339.19 g/mol
  • CAS Number : 2708281-37-0
  • Purity : ≥97% .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antioxidant Activity : Pyrazole compounds have been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
  • Anticancer Potential : Some pyrazole derivatives are noted for their anticancer activities, acting on various pathways involved in tumor growth and metastasis. They may inhibit specific kinases implicated in cancer progression .
  • Antimicrobial Effects : There is evidence supporting the antimicrobial activity of pyrazole derivatives against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Certain compounds in this class have been reported to modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant effects of newly synthesized thieno[2,3-c]pyrazole compounds on the erythrocytes of Clarias gariepinus. Results indicated that these compounds significantly reduced oxidative damage compared to controls exposed to harmful agents like 4-nonylphenol. The alterations in erythrocyte morphology were used as indicators of oxidative stress .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno-Pyrazole (7a)12 ± 1.03
Thieno-Pyrazole (7b)0.6 ± 0.16

This data highlights the protective role of pyrazole derivatives against oxidative damage.

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazolo[4,3-c]pyridine derivatives, revealing their ability to inhibit cell proliferation in various cancer cell lines through the modulation of cell cycle regulators and apoptosis pathways .

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